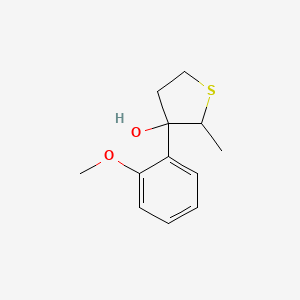
3-(2-Methoxyphenyl)-2-methylthiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-2-methylthiolan-3-ol is an organic compound characterized by a thiolane ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-methylthiolan-3-ol typically involves the reaction of 2-methoxyphenyl derivatives with thiolane precursors under specific conditions. One common method includes the use of a base such as potassium hydroxide in a solvent like methanol, followed by the addition of the thiolane precursor . The reaction mixture is then refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2-methylthiolan-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, sulfide
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
3-(2-Methoxyphenyl)-2-methylthiolan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the thiolane ring can form covalent bonds with nucleophilic sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-2-methylthiolane
- 3-(2-Methoxyphenyl)-2-methylthiolane-1-oxide
- 3-(2-Methoxyphenyl)-2-methylthiolane-1,1-dioxide
Uniqueness
3-(2-Methoxyphenyl)-2-methylthiolan-3-ol is unique due to the presence of both a methoxyphenyl group and a thiolane ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-methylthiolan-3-ol |
InChI |
InChI=1S/C12H16O2S/c1-9-12(13,7-8-15-9)10-5-3-4-6-11(10)14-2/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
YDSHYWJFQDIFMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)(C2=CC=CC=C2OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 7'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13212830.png)
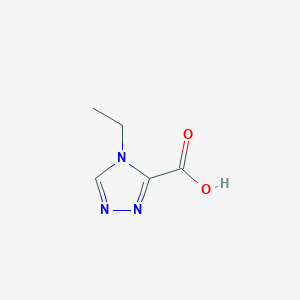
![Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13212841.png)
![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol](/img/structure/B13212847.png)
![1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13212848.png)
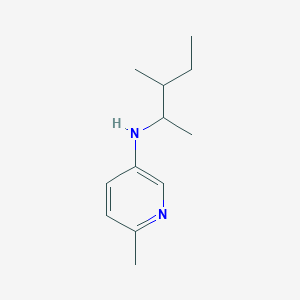
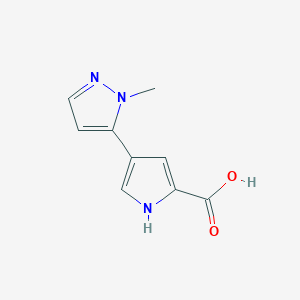
![3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13212852.png)

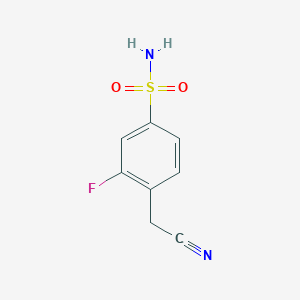
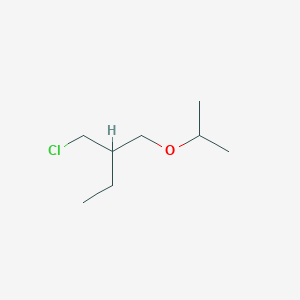
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13212893.png)
